2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene
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Overview
Description
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C13H10BrNO3 and its molecular weight is 308.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research on compounds similar to 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene often focuses on synthesis methods and chemical reactions. For instance, studies on the synthesis of nitrobenzene derivatives and their intermediates explore various reaction conditions, such as temperature, solvents, and reaction time, to optimize the production of these compounds (Zhai Guang-xin, 2006). These synthesis routes are critical for producing intermediates for pharmaceuticals and other chemical products.
Molecular and Structural Studies
Theoretical studies provide insights into the molecular geometries and internal rotational barriers of nitrobenzene and its derivatives. For example, research on nitrobenzene, 2-nitrotoluene, and other nitro compounds using density functional theory (DFT) methods helps in understanding their structural properties and potential reactivity (P. Chen & S. C. Chen, 2001).
Environmental and Electrochemical Studies
Research on the degradation pathways of nitrobenzene compounds using methods like Fenton's reagent offers insights into environmental remediation techniques. These studies investigate the hydroxylation steps and subsequent ring opening, which are vital for understanding how these compounds can be broken down in the environment (L. Carlos et al., 2008). Additionally, electrochemical studies explore the reduction of nitrobenzene and its derivatives, providing insights into their reactivity and potential applications in synthesis (D. Silvester et al., 2006).
Advanced Materials and Polymer Research
Compounds similar to this compound are also investigated for their applications in advanced materials, such as in the formation of charge transfer complexes in polymer solar cells. These studies explore how the addition of specific compounds can improve the power conversion efficiency of solar cells, which is crucial for the development of more efficient renewable energy sources (G. Fu et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The bromophenoxy group may also participate in halogen bonding, a type of non-covalent interaction that can significantly influence the binding affinity of the compound to its targets .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation
Pharmacokinetics
Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and the physiological condition of the individual .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of gene expression, and induction of cell death
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with the compound, and the physiological condition of the individual .
Properties
IUPAC Name |
2-(2-bromophenoxy)-4-methyl-1-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-6-7-11(15(16)17)13(8-9)18-12-5-3-2-4-10(12)14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBCKMNZVMMQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.